molecular formula C18H13ClF2N2O3 B2532991 1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide CAS No. 1090888-53-1

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide

Cat. No.: B2532991
CAS No.: 1090888-53-1
M. Wt: 378.76
InChI Key: CZQGNXQCCBAROM-UHFFFAOYSA-N
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Description

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the isoquinoline coreSpecific reagents and catalysts, such as palladium or copper-based catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine could yield an amine derivative, while oxidation might introduce a carbonyl group .

Scientific Research Applications

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide is unique due to its combination of functional groups and the isoquinoline backbone. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O3/c1-25-14-7-6-11(9-15(14)26-18(20)21)22-17(24)13-8-10-4-2-3-5-12(10)16(19)23-13/h2-9,18H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQGNXQCCBAROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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